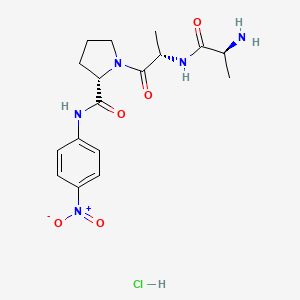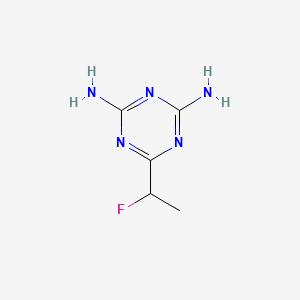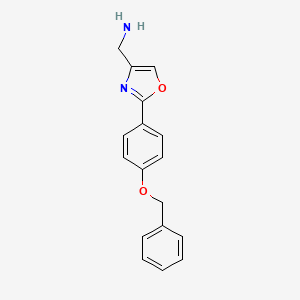
(2-(4-(Benzyloxy)phenyl)oxazol-4-YL)methanamine
Übersicht
Beschreibung
The compound (2-(4-(Benzyloxy)phenyl)oxazol-4-YL)methanamine has a CAS Number of 885273-44-9 . It has a molecular weight of 280.33 and its IUPAC name is {2- [4- (benzyloxy)phenyl]-1,3-oxazol-4-yl}methanamine . The compound is a white solid .
Molecular Structure Analysis
The InChI code for(2-(4-(Benzyloxy)phenyl)oxazol-4-YL)methanamine is 1S/C17H16N2O2/c18-10-15-12-21-17 (19-15)14-6-8-16 (9-7-14)20-11-13-4-2-1-3-5-13/h1-9,12H,10-11,18H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the types of bonds between them. Physical And Chemical Properties Analysis
The compound(2-(4-(Benzyloxy)phenyl)oxazol-4-YL)methanamine is a white solid . It has a molecular weight of 280.33 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the search results.
Wissenschaftliche Forschungsanwendungen
Fungicidal Applications
Synthesis and Biological Evaluation: Derivatives of (2-(4-(Benzyloxy)phenyl)oxazol-4-YL)methanamine have been synthesized and evaluated for their potential as fungicidal agents . These compounds have shown effectiveness against fungi such as Sclerotinia sclerotiorum, Botrytis cinereal, and Colletotrichum fragariae.
Method of Application: The compounds are applied to the affected plants or soil, where they inhibit the growth of the fungal pathogens.
Results: Some derivatives, particularly those with a pyrimidine carboxamide group, have displayed significant fungicidal activities, with one compound exhibiting an IC50 value of 28.9 mg/L against S. sclerotiorum .
Antimicrobial Activity
Background: Oxazole derivatives are known for their broad spectrum of biological activities, including antimicrobial properties .
Application Summary: These compounds can be utilized in the development of new antimicrobial agents to combat various bacterial and fungal infections.
Experimental Procedures: The antimicrobial efficacy is typically assessed using in vitro assays against a panel of microbial strains.
Results: The substitution pattern on the oxazole ring plays a crucial role in determining the antimicrobial potency of these derivatives .
Phototoxicity Against Microorganisms
Application: (2-(4-(Benzyloxy)phenyl)oxazol-4-YL)methanamine derivatives have been used as fluorescent reagents capable of producing singlet oxygen .
Method of Application: These compounds are exposed to light to generate reactive oxygen species that exhibit phototoxic effects against microorganisms.
Results: This application is particularly useful in sterilization processes and in the development of antimicrobial coatings .
Anticancer Research
Therapeutic Potential: Oxazole derivatives have been investigated for their anticancer activities, with some showing promise as inhibitors of cancer cell proliferation .
Methods of Application: These compounds are tested in cell culture assays against various cancer cell lines to evaluate their cytotoxic effects.
Results: The presence of the oxazole moiety has been associated with significant anticancer activity, depending on the specific structural modifications .
Anti-inflammatory and Analgesic Effects
Biological Activities: Oxazole derivatives exhibit anti-inflammatory and analgesic effects, making them candidates for the development of new pain relief medications .
Application Methods: The compounds are administered in animal models to assess their efficacy in reducing inflammation and pain.
Results: The effectiveness of these derivatives as anti-inflammatory agents is influenced by the specific chemical structure and the presence of substituents on the oxazole ring .
Antidiabetic Applications
Role in Medicine: Oxazole derivatives, including those related to (2-(4-(Benzyloxy)phenyl)oxazol-4-YL)methanamine, have been explored for their antidiabetic properties .
Application Summary: These compounds can be used to develop new treatments for diabetes by targeting various pathways involved in glucose metabolism.
Experimental Approach: The antidiabetic potential is usually tested through in vivo studies in diabetic animal models.
Results: Some oxazole derivatives have shown promising results in lowering blood glucose levels and improving insulin sensitivity .
Antitubercular Activity
Research Significance: Given the global health challenge posed by tuberculosis, oxazole derivatives are being studied for their antitubercular effects .
Application Techniques: These compounds are tested against Mycobacterium tuberculosis strains to determine their efficacy in inhibiting bacterial growth.
Results: The structural diversity of oxazole derivatives offers a range of possibilities for developing potent antitubercular agents .
Antioxidant Properties
Health Implications: Oxidative stress is implicated in numerous diseases, and oxazole derivatives have been identified for their antioxidant capabilities .
Application Methods: The antioxidant activity is evaluated using various in vitro assays that measure the ability to scavenge free radicals.
Results: The antioxidant potential of these compounds is linked to their chemical structure, with certain modifications enhancing their free radical scavenging capacity .
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-(4-phenylmethoxyphenyl)-1,3-oxazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-10-15-12-21-17(19-15)14-6-8-16(9-7-14)20-11-13-4-2-1-3-5-13/h1-9,12H,10-11,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPXTQJYUAGDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC(=CO3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-(Benzyloxy)phenyl)oxazol-4-YL)methanamine | |
CAS RN |
885273-44-9 | |
| Record name | 2-[4-(Phenylmethoxy)phenyl]-4-oxazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



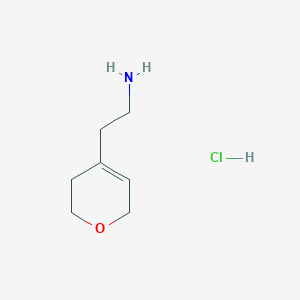
![2-[4-Hydroxy-1-(propan-2-yl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B1448070.png)
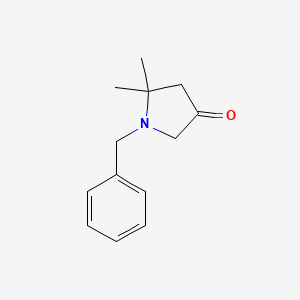
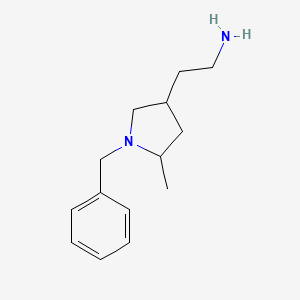
![2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate](/img/structure/B1448075.png)
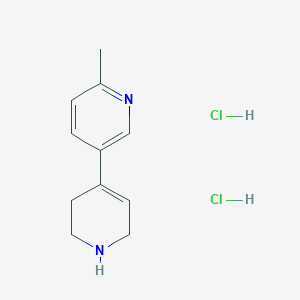
![1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1448078.png)
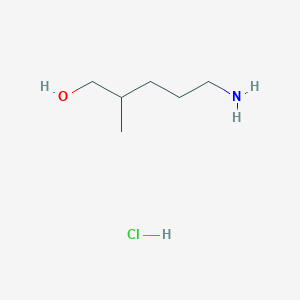
![N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1448081.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1448087.png)
![6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride](/img/structure/B1448088.png)
![[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide](/img/structure/B1448089.png)
